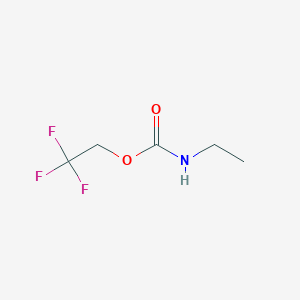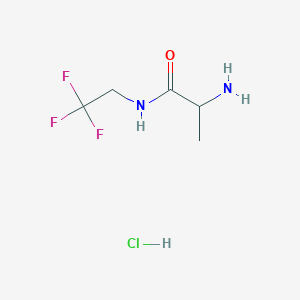
2,2,2-trifluoroethyl N-ethylcarbamate
Overview
Description
2,2,2-trifluoroethyl N-ethylcarbamate is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 25-26 degrees Celsius .
Scientific Research Applications
Carcinogenicity and Toxicity Assessment
- Ethyl carbamate (urethane), a compound structurally related to 2,2,2-trifluoroethyl N-ethylcarbamate, has been studied for its carcinogenicity. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is a probable carcinogen to humans. This classification is due to its presence in alcoholic beverages and fermented foods, raising concerns about its widespread dietary exposure (Baan et al., 2007).
Environmental and Food Safety
- The formation, detection, and mitigation of ethyl carbamate in food and beverages have been extensively studied due to its potential health risks. Strategies for reducing its presence include physical, chemical, enzymatic, and genetic engineering methods, highlighting the compound's significance in food safety research (Gowd et al., 2018).
Chemical Synthesis and Catalysis
- Research into fluoromethylated and difluoromethylated compounds, which share fluorine incorporation similar to this compound, focuses on developing new protocols for introducing fluoroalkyl groups into organic molecules. These studies are crucial for creating pharmaceuticals and agrochemicals, demonstrating the compound's relevance in synthetic organic chemistry (Koike & Akita, 2016).
Nanotechnology and Biomaterials
- The modification of nanoparticles with a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane, similar in functionality to the trifluoroethyl group, for biomedical applications such as magnetic resonance imaging (MRI) and drug delivery. This research underscores the importance of fluoroalkyl and carbamate functionalities in designing advanced biomaterials (Kohler et al., 2004).
Safety and Hazards
The safety information for 2,2,2-trifluoroethyl N-ethylcarbamate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Fluorine-containing organic compounds are extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, the study and application of compounds like 2,2,2-trifluoroethyl N-ethylcarbamate are likely to continue to be an area of interest.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSNLPSNYTOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)



![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)


